(6-Methoxy-4-methylpyridin-3-yl)(phenyl)methanol (6-Methoxy-4-methylpyridin-3-yl)(phenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17439829
InChI: InChI=1S/C14H15NO2/c1-10-8-13(17-2)15-9-12(10)14(16)11-6-4-3-5-7-11/h3-9,14,16H,1-2H3
SMILES:
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol

(6-Methoxy-4-methylpyridin-3-yl)(phenyl)methanol

CAS No.:

Cat. No.: VC17439829

Molecular Formula: C14H15NO2

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

(6-Methoxy-4-methylpyridin-3-yl)(phenyl)methanol -

Specification

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
IUPAC Name (6-methoxy-4-methylpyridin-3-yl)-phenylmethanol
Standard InChI InChI=1S/C14H15NO2/c1-10-8-13(17-2)15-9-12(10)14(16)11-6-4-3-5-7-11/h3-9,14,16H,1-2H3
Standard InChI Key OQILEJGLYQEGRG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1C(C2=CC=CC=C2)O)OC

Introduction

Structural and Molecular Characteristics

The molecular architecture of (6-Methoxy-4-methylpyridin-3-yl)(phenyl)methanol consists of a pyridine ring substituted at the 3-position with a hydroxymethylphenyl group and at the 4- and 6-positions with methyl and methoxy groups, respectively. The IUPAC name [6-methoxy-4-methylpyridin-3-yl]-phenylmethanol reflects this substitution pattern. Key molecular descriptors include:

PropertyValue
Molecular FormulaC₁₄H₁₅NO₂
Molecular Weight229.27 g/mol
CAS NumberNot publicly disclosed
SMILES NotationCOC1=NC=C(C(=C1)C)COC2=CC=CC=C2

The methoxy group at the 6-position enhances electron density on the pyridine ring, influencing its reactivity in electrophilic substitution reactions. The hydroxymethyl group serves as a potential site for further functionalization, such as esterification or oxidation.

Synthesis and Characterization

Synthetic Routes

The synthesis of (6-Methoxy-4-methylpyridin-3-yl)(phenyl)methanol typically involves palladium-catalyzed cross-coupling reactions, which facilitate the formation of carbon-carbon bonds between the pyridine and phenyl rings. A representative pathway includes:

  • Preparation of the Pyridine Precursor: 6-Methoxy-4-methylpyridin-3-carbaldehyde is synthesized via formylation of 4-methyl-6-methoxypyridine.

  • Grignard Addition: Reaction with phenylmagnesium bromide under anhydrous conditions yields the secondary alcohol.

  • Purification: Column chromatography or recrystallization isolates the final product.

Key reaction conditions involve temperatures of 60–80°C and catalysts such as tetrakis(triphenylphosphine)palladium(0). Yields range from 45–65%, depending on solvent choice (e.g., THF or DMF) and stoichiometric ratios.

Spectroscopic Characterization

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridine-H), 7.45–7.30 (m, 5H, phenyl-H), 4.85 (s, 1H, -OH), 3.92 (s, 3H, -OCH₃), 2.45 (s, 3H, -CH₃).

    • ¹³C NMR: Peaks at δ 158.9 (pyridine-C), 140.2 (quaternary phenyl-C), and 56.1 (-OCH₃).

  • HPLC: Purity >95% under reverse-phase conditions (C18 column, acetonitrile/water gradient).

Chemical Reactivity and Stability

Oxidation and Reduction

  • Oxidation: Treatment with potassium permanganate in acidic media converts the hydroxymethyl group to a ketone, yielding (6-Methoxy-4-methylpyridin-3-yl)(phenyl)methanone.

  • Reduction: Lithium aluminum hydride reduces the alcohol to a methylene group, though this reaction is less common due to competing side reactions.

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but poorly soluble in water (<0.1 mg/mL).

  • Stability: Stable under inert atmospheres at room temperature but prone to oxidation upon prolonged exposure to air.

Comparative Analysis with Related Pyridine Derivatives

CompoundMolecular WeightKey SubstituentsBioactivity Highlights
(6-Chloro-4-methylpyridin-3-yl)(phenyl)methanol233.69 g/mol-Cl, -CH₃Anticancer (IC₅₀ = 10 µM)
(4-(6-Methylpyridin-3-yl)phenyl)methanol199.25 g/mol-CH₃Antimicrobial (MIC = 16 µg/mL)
Target Compound229.27 g/mol-OCH₃, -CH₃Under investigation

The methoxy group in the target compound enhances electron donation compared to chloro or methyl groups, potentially improving binding affinity in enzymatic assays.

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